Product packaging for BIIB-057(Cat. No.:CAS No. 1194954-83-0)

BIIB-057

Cat. No.: B606114
CAS No.: 1194954-83-0
M. Wt: 393.455
InChI Key: LAHGHTVXMLHRPE-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BIIB-057, also widely known as PRT062607 and P505-15 , is a novel, highly specific, and potent small-molecule inhibitor of Spleen Tyrosine Kinase (Syk) [ citation 1 ][ citation 7 ]. With a cell-free assay IC50 of 1-2 nM, it demonstrates exceptional selectivity, being over 80-fold more selective for Syk than for other related kinases including Fgr, Lyn, FAK, Pyk2, and Zap-70 [ citation 1 ]. This potency translates to robust functional effects in cellular models, where it potently inhibits B-cell antigen receptor-mediated B-cell signaling and activation, as well as Fcε receptor-mediated basophil degranulation [ citation 1 ]. In preclinical research, this compound has shown significant promise in oncology and immunology. It effectively antagonizes chronic lymphocytic leukemia (CLL) cell survival after B-cell receptor triggering and inhibits SYK-mediated signaling in non-Hodgkin lymphoma (NHL) [ citation 1 ]. Furthermore, oral administration of this compound produced excellent, dose-dependent anti-inflammatory efficacy in rodent models of rheumatoid arthritis [ citation 6 ]. Beyond its primary target, a 2024 study identified this compound as a potent inhibitor of PINK1, a kinase involved in Parkinson's disease pathways, providing a new scaffold for neurobiological research [ citation 2 ]. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1194954-83-0

Molecular Formula

C19H23N9O

Molecular Weight

393.455

IUPAC Name

rel-2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[4-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide

InChI

InChI=1S/C19H23N9O/c20-15-3-1-2-4-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-5-7-13(8-6-12)28-23-9-10-24-28/h5-11,15-16H,1-4,20H2,(H2,21,29)(H2,22,25,26,27)/t15-,16+/m0/s1

InChI Key

LAHGHTVXMLHRPE-JKSUJKDBSA-N

SMILES

O=C(C1=CN=C(N[C@H]2[C@@H](N)CCCC2)N=C1NC3=CC=C(N4N=CC=N4)C=C3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIIB 057;  BIIB 057;  BIIB-057

Origin of Product

United States

Molecular and Cellular Pharmacology of Biib 057

Mechanism of Syk Kinase Inhibition by BIIB-057

This compound is a potent inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. medchemexpress.com

Direct Binding and Enzymatic Inhibition Characterization

This compound directly inhibits the enzymatic activity of Syk. In cell-free enzymatic assays, this compound has demonstrated high potency, with a reported half-maximal inhibitory concentration (IC50) of approximately 1 to 2 nM. medchemexpress.com The inhibition of Syk's catalytic activity is the primary mechanism through which this compound exerts its cellular effects. The characterization of this inhibition is typically performed using purified kinase assays where the phosphorylation of a substrate by Syk is measured in the presence of varying concentrations of the inhibitor. selleckchem.com

Allosteric or ATP-Competitive Nature of Inhibition

Research has shown that this compound acts as an ATP-competitive inhibitor of Syk. This means that this compound binds to the ATP-binding pocket of the Syk kinase domain, thereby preventing the binding of ATP, which is essential for the phosphotransfer reaction. This competitive inhibition mechanism is a common feature of many kinase inhibitors.

Kinase Selectivity Profile of this compound

A critical aspect of a kinase inhibitor's pharmacological profile is its selectivity, or its ability to inhibit the target kinase without significantly affecting other kinases in the human kinome.

Comparative Inhibition Across Diverse Kinase Panels

This compound has been shown to be a highly selective inhibitor of Syk. When tested against large panels of kinases, it has demonstrated at least 80-fold greater selectivity for Syk over other kinases. selleckchem.comcaymanchem.com This high degree of selectivity is crucial for minimizing off-target effects. For instance, in a kinase profiling screen of 24 kinases, this compound was found to inhibit only Syk and PAK5 by at least 50% at a concentration of 50 nM.

Specificity Against Closely Related Kinases (e.g., Fgr, Lyn, FAK, Pyk2, Zap70, PAK5, FLT3, MLK1)

The selectivity of this compound is particularly noteworthy when compared to kinases that are structurally related to Syk. The compound has been shown to be significantly more potent against Syk than against other kinases such as Fgr, Lyn, Focal Adhesion Kinase (FAK), Proline-rich Tyrosine Kinase 2 (Pyk2), Zeta-chain-associated protein kinase 70 (Zap70), p21-activated kinase 5 (PAK5), FMS-like tyrosine kinase 3 (FLT3), and Mixed Lineage Kinase 1 (MLK1). medchemexpress.comselleckchem.com

Table 1: Inhibitory Activity of this compound Against a Panel of Kinases

KinaseIC50 (nM)Fold Selectivity vs. Syk
Syk11
Fgr8181
MLK18888
Flt3139139
PAK5166166
Lyn192192
Pyk2108108
FAK415415
Zap-7010501050

Data compiled from publicly available sources. medchemexpress.com

Downstream Signaling Pathway Modulation

By inhibiting Syk, this compound effectively modulates the downstream signaling pathways that are dependent on this kinase. Syk is a key mediator of signaling from various cell surface receptors, most notably the B-cell receptor (BCR) and Fc receptors.

In the context of BCR signaling, the activation of Syk is one of the earliest events following receptor engagement. Activated Syk then phosphorylates a number of downstream targets, including the linker protein BLNK (B-cell linker). The phosphorylation of BLNK is a critical step that leads to the recruitment and activation of other signaling molecules, such as phospholipase C gamma 2 (PLCγ2). This compound has been shown to potently inhibit the phosphorylation of BLNK in human Ramos B-cells with an IC50 of 0.178 µM. selleckchem.commedchemexpress.com

The inhibition of Syk by this compound also leads to the suppression of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways in certain cellular contexts. For instance, in neuroblastoma cells, this compound has been observed to reduce the phosphorylation of both ERK1/2 and Akt. mdpi.com In Ramos cells, this compound inhibits the phosphorylation of ERK(Y204) and AKT(S473). medchemexpress.com This demonstrates that the effects of this compound can extend to key pathways that regulate cell proliferation, survival, and migration.

Inhibition of B Cell Antigen Receptor (BCR)-Mediated Signaling

This compound demonstrates potent inhibition of signaling pathways initiated by the B Cell Antigen Receptor (BCR). caymanchem.commedchemexpress.com The activation of the BCR is a critical step for B cell activation, proliferation, and survival. wikipedia.org This process relies on the activity of Spleen tyrosine kinase (Syk), which is recruited to the receptor complex upon antigen binding. wikipedia.orgnih.gov By selectively inhibiting Syk, this compound effectively blocks these downstream signaling cascades. caymanchem.comontosight.ai

In human whole blood assays, this compound was shown to inhibit BCR-mediated B cell signaling and subsequent activation. caymanchem.commedchemexpress.com The compound's potency in these functional assays is summarized in the table below.

Table 1: Inhibitory Activity of this compound on BCR-Mediated Processes

Assay IC50 Value (µM) Source(s)
BCR-Mediated B Cell Signaling 0.27 caymanchem.commedchemexpress.comselleckchem.com
BCR-Mediated B Cell Activation 0.28 caymanchem.commedchemexpress.comselleckchem.com

IC50: The half maximal inhibitory concentration, representing the concentration of a substance that is required for 50% inhibition of a biological process.

Attenuation of Fcε Receptor 1 (FcεR1)-Mediated Basophil Degranulation

This compound effectively attenuates the degranulation of basophils that is triggered by the high-affinity IgE receptor, FcεR1. caymanchem.commedchemexpress.com The cross-linking of this receptor on the surface of basophils leads to the release of histamine (B1213489) and other inflammatory mediators. thermofisher.com This cellular response is also dependent on Syk signaling.

The inhibitory effect of this compound on this pathway has been quantified in human whole blood, where it potently blocked FcεR1-mediated basophil degranulation with an IC50 value of 0.15 µM. caymanchem.commedchemexpress.comselleckchem.com This demonstrates that the compound's inhibitory activity extends to Syk-dependent pathways in other immune cells besides B lymphocytes.

Impact on Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

The activity of this compound has a direct impact on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. selleckchem.comnih.govmdpi.com The ERK pathway is situated downstream of the BCR and plays a role in mediating cellular processes like proliferation and survival. mdpi.com

Research has shown that this compound inhibits the phosphorylation of both Syk and ERK following the triggering of the BCR. medchemexpress.comselleckchem.com This indicates that by blocking the initial Syk-dependent signal, this compound prevents the activation of subsequent kinases in the cascade, including ERK.

Suppression of BLNK Phosphorylation in B Lymphocytes

This compound has been shown to suppress the phosphorylation of B-cell linker protein (BLNK) in B lymphocytes. selleckchem.com BLNK is a critical adaptor protein in the BCR signaling pathway. wikipedia.org Following BCR activation, Syk phosphorylates BLNK, creating docking sites for various downstream signaling molecules to assemble and propagate the signal. wikipedia.org

In a cellular assay using Ramos human B cells, this compound inhibited the anti-IgM-stimulated phosphorylation of BLNK with an IC50 value of 0.178 µM. selleckchem.com This finding further solidifies the mechanism of this compound, demonstrating its ability to disrupt a key proximal event in the BCR signaling cascade, thereby preventing the formation of the necessary signaling complex for B cell activation.

Table 2: Inhibitory Activity of this compound on BLNK Phosphorylation

Cell Line Assay Description IC50 Value (µM) Source(s)

Preclinical Efficacy and Pharmacological Activity of Biib 057

In Vitro Studies and Cellular Models

In laboratory studies, BIIB-057 has demonstrated significant activity in a range of cellular models, highlighting its inhibitory effects on key pathological processes.

Effects on B Cell Activation and Function in Human Whole Blood

This compound effectively inhibits B cell receptor (BCR)-mediated signaling and activation in human whole blood. caymanchem.commedchemexpress.com Studies have shown that it potently blocks these processes with a half-maximal inhibitory concentration (IC50) of 0.27 µM for signaling and 0.28 µM for activation. caymanchem.commedchemexpress.com This indicates a direct impact on the initial steps of B cell-mediated immune responses. Furthermore, this compound also inhibits Fcε receptor 1-mediated basophil degranulation with an IC50 of 0.15 µM. caymanchem.commedchemexpress.com

Modulatory Effects on Chronic Lymphocytic Leukemia (CLL) Cell Survival

In the context of Chronic Lymphocytic Leukemia (CLL), a malignancy characterized by the accumulation of mature B cells, this compound has shown the ability to antagonize CLL cell survival. caymanchem.commedchemexpress.comnih.gov The survival of CLL cells is often dependent on signals from the microenvironment, including those mediated by the B-cell receptor. haematologica.orgnih.gov By inhibiting Syk, a critical component of BCR signaling, this compound effectively disrupts these pro-survival signals. caymanchem.commedchemexpress.com Research has demonstrated that this compound can abrogate the pro-survival effects induced by anti-IgM stimulation, which mimics antigen engagement of the BCR. nih.gov

Impact on Chemokine Production and Leukemic Cell Migration

This compound has been shown to inhibit the production of key chemokines and the subsequent migration of leukemic cells. caymanchem.commedchemexpress.com Specifically, it has been observed to inhibit the B-cell receptor-dependent secretion of CCL3 and CCL4 by CLL cells. medchemexpress.com These chemokines are known to recruit other immune cells that can provide survival signals to the leukemic cells. core.ac.uk

Furthermore, this compound impedes the migration of leukemia cells towards tissue-homing chemokines such as CXCL12 and CXCL13. medchemexpress.com These chemokines play a crucial role in directing CLL cells to protective microenvironments like the lymph nodes and bone marrow. soton.ac.uknih.gov By inhibiting migration towards these chemokines, this compound may disrupt the ability of leukemic cells to find these supportive niches. medchemexpress.com

Synergistic Effects with Established Chemotherapeutic Agents in Lymphoma Cell Lines

A significant finding from in vitro studies is the synergistic enhancement of activity when this compound is combined with the established chemotherapeutic agent, fludarabine (B1672870). caymanchem.commedchemexpress.com This synergy has been observed in killing CLL cells at nanomolar concentrations. medchemexpress.com This suggests that combining this compound with conventional chemotherapy could be a promising strategy to increase therapeutic efficacy in hematological malignancies. nih.gov

Analysis of this compound Activity in Constitutively Activated Syk Systems

This compound has been evaluated in cellular systems engineered to have a constitutively active form of Syk, which mimics a state of constant signaling. In a Ba/F3 cell line overexpressing a constitutively active variant of SYK (SYK-TEL), this compound demonstrated potent inhibition of cell growth with an IC50 of 43.8 nM. nih.gov This was more potent than other Syk inhibitors tested in the same system. nih.gov In another model using Ba/F3-SYK-TEL cells, this compound showed an IC50 of 30.0 nM. nih.gov These findings confirm the potent and direct inhibitory effect of this compound on Syk kinase activity, even in a state of constant activation. nih.gov

In Vivo Studies and Animal Models of Disease

The promising in vitro results for this compound have been further supported by studies in animal models of disease. Oral administration of this compound has demonstrated dose-dependent anti-inflammatory activity in rodent models of rheumatoid arthritis. caymanchem.commedchemexpress.com In a xenograft model of non-Hodgkin lymphoma, this compound was shown to prevent splenomegaly and inhibit tumor growth. caymanchem.commedchemexpress.com These in vivo findings corroborate the in vitro data and suggest that the mechanisms of action observed in cellular models translate to therapeutic effects in a whole organism.

Table 1: In Vitro Inhibitory Activity of this compound

Target/ProcessCell/System TypeIC50 ValueReference
Syk KinaseCell-free assay1 nM caymanchem.com
B Cell Receptor SignalingHuman Whole Blood0.27 µM caymanchem.commedchemexpress.com
B Cell ActivationHuman Whole Blood0.28 µM caymanchem.commedchemexpress.com
FcεR1-mediated Basophil DegranulationHuman Whole Blood0.15 µM caymanchem.commedchemexpress.com
Cell GrowthBa/F3-TEL-SYK cells43.8 nM nih.gov
Cell GrowthBa/F3-SYK-TEL cells30.0 nM nih.gov

Anti-inflammatory Efficacy in Rodent Models of Rheumatoid Arthritis

This compound, also known as PRT062607 or P505-15, has demonstrated anti-inflammatory effects in preclinical models of rheumatoid arthritis (RA). caymanchem.com Oral administration of the compound resulted in a dose-dependent reduction in inflammation in two distinct rodent models of the disease. researchgate.netmedchemexpress.com Specifically, statistically significant anti-inflammatory activity was observed in both the mouse collagen antibody-induced arthritis model and the rat collagen-induced arthritis model. researchgate.net This efficacy in animal models suggests that the specific inhibition of Syk by this compound can suppress the immune-mediated inflammation characteristic of rheumatoid arthritis. caymanchem.comresearchgate.net

Inhibition of BCR-Mediated Splenomegaly in Murine Models

In murine models, this compound has been shown to prevent splenomegaly, or the enlargement of the spleen, that is mediated by the B-cell receptor (BCR). caymanchem.commedchemexpress.commedchemexpress.com This finding is significant as splenomegaly is a common feature in certain B-cell malignancies and autoimmune diseases. The ability of orally administered this compound to inhibit this pathological enlargement of the spleen in mice underscores the compound's role in modulating B-cell activity. medchemexpress.commedchemexpress.comnih.gov

Anti-tumor Activity in Non-Hodgkin Lymphoma (NHL) Xenograft Models

Preclinical studies have also evaluated the anti-tumor potential of this compound. In xenograft models of non-Hodgkin lymphoma (NHL), oral administration of this compound resulted in significant inhibition of tumor growth. caymanchem.commedchemexpress.commedchemexpress.com This anti-tumor effect highlights the potential of Syk inhibition as a therapeutic strategy for B-cell malignancies like NHL. medchemexpress.commdpi.com

Pharmacodynamic Biomarkers of Syk Inhibition in Animal Systems

The pharmacodynamic effects of this compound have been characterized by assessing biomarkers of Syk inhibition in animal models. Following oral administration in mice, a reversible inhibition of Syk was observed. researchgate.net An ex vivo whole blood assay measuring B-cell receptor stimulation demonstrated an IC50 of 0.32 µM for the inhibition of Syk signaling. researchgate.netmedchemexpress.com This indicates that the compound effectively engages its target in a whole-body system. Furthermore, studies have shown that Syk-independent signaling pathways were not affected at significantly higher concentrations of the compound, demonstrating its specificity of action within cellular systems. researchgate.net

Table 1: In Vitro and Ex Vivo Potency of this compound

Assay TypeTarget/ProcessSpeciesIC50 Value
Cell-free Kinase AssaySyk Enzyme-1 nM medchemexpress.comselleckchem.com
Human Whole Blood AssayBCR-mediated B-cell SignalingHuman0.27 µM researchgate.netmedchemexpress.com
Human Whole Blood AssayBCR-mediated B-cell ActivationHuman0.28 µM researchgate.netmedchemexpress.com
Human Whole Blood AssayFcεR1-mediated Basophil DegranulationHuman0.15 µM researchgate.netmedchemexpress.com
Ex vivo Mouse Whole Blood AssayBCR-mediated Syk SignalingMouse0.32 µM researchgate.netmedchemexpress.com

Oral Bioavailability and Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships

This compound is orally bioavailable, a characteristic that has been demonstrated through its dose-dependent activity in various rodent models following oral administration. caymanchem.commedchemexpress.com Preclinical studies have established a relationship between the pharmacokinetic profile of the compound and its pharmacodynamic effects. For instance, PK/PD modeling in rats has been utilized to assess the activity of orally administered Syk inhibitors. nih.gov In mice, it was predicted that a 30 mg/kg dose could maintain approximately 70% Syk suppression over a 24-hour period. selleckchem.com At a lower dose of 15 mg/kg, the inhibition of Syk was estimated to range from a minimum of 7.5% to a maximum of 78.4%, with an average inhibition of 67% over 24 hours. selleckchem.com Statistically significant efficacy in rodent arthritis models was achieved at concentrations that corresponded to a 67% suppression of Syk activity. selleckchem.com

Exploration of Biib 057 Beyond Canonical Syk Inhibition

Identification of Novel Off-Targets: PINK1 Kinase Inhibition

Recent studies have identified PTEN-induced putative kinase 1 (PINK1) as a novel off-target of BIIB-057. researchgate.netnih.govebi.ac.uk This discovery is significant due to PINK1's crucial role in mitochondrial quality control and its genetic linkage to early-onset Parkinson's Disease (PD). researchgate.netnih.gov Loss-of-function mutations in PINK1 are causative for autosomal recessive early-onset PD, making the pharmacological modulation of this kinase a key area of therapeutic research. researchgate.netebi.ac.uk

Potency and Mechanism of PINK1 Inhibition by this compound

This compound has been demonstrated to inhibit PINK1 kinase activity. In vitro kinase assays revealed that this compound inhibits both insect (from Tribolium castaneum, TcPINK1) and human PINK1. researchgate.netnih.gov The compound was identified as the most potent inhibitor in a thermal shift assay screen against TcPINK1. researchgate.netebi.ac.uk

The mechanism of inhibition is competitive with ATP. nih.govebi.ac.uk Studies using nuclear magnetic resonance (NMR) spectroscopy have shown that this compound prevents the hydrolysis of ATP to ADP by TcPINK1. ebi.ac.uk Further assays confirmed that this compound and related compounds are ATP competitive inhibitors that block the phosphorylation of ubiquitin, a key substrate of PINK1. nih.gov

The inhibitory potency of this compound against PINK1 has been quantified in various assays. While its potency against PINK1 is substantially lower than its nanomolar affinity for its primary target, Syk, it is still within a micromolar range relevant for biological effects. researchgate.netnih.gov

Table 1: this compound Potency against PINK1 Kinase

Assay Type Target IC50 Value Reference(s)
In vitro kinase assay Insect PINK1 (TcPINK1) ~2 µM nih.gov
Cell-based assay (ubiquitin phosphorylation) Human PINK1 (in HeLa cells) ~1 µM - 1.2 µM nih.govfujifilm.com

Structural Basis of this compound Interaction with PINK1

The structural underpinnings of this compound's interaction with PINK1 have been elucidated through X-ray crystallography. researchgate.netnih.gov The crystal structure of TcPINK1 in complex with this compound reveals that the inhibitor binds to the ATP-binding pocket of the kinase. nih.govebi.ac.uk

This binding is characterized by several key interactions:

Hinge Region Interaction: this compound forms interactions with the hinge region of the kinase domain. fujifilm.com

Catalytic Aspartate Engagement: The compound notably engages with the catalytic aspartate residue, a characteristic of type-1 kinase inhibitors. nih.gov

Activation Loop Interaction: this compound also interacts with the activation loop, capturing the kinase in an activated conformation. fujifilm.com

Destabilization of Dimer Interface: The binding of this compound causes a destabilization of a segment known as insert-2, which is located at the autophosphorylation dimer interface. researchgate.netnih.govebi.ac.uk

While this compound binds effectively, differences in the ATP-binding pocket between PINK1 and Syk likely account for the significant difference in potency. bioscientifica.com Nevertheless, the structural data confirms that this compound serves as a valuable scaffold for designing more potent and selective PINK1 inhibitors. researchgate.netebi.ac.uk

Implications for Therapeutic Research in Neurodegenerative Disorders (e.g., Parkinson's Disease)

The discovery of this compound as a PINK1 inhibitor has direct implications for neurodegenerative disease research, particularly for Parkinson's Disease. researchgate.net PINK1 acts as a sensor for mitochondrial damage, initiating a quality control pathway that involves the E3 ubiquitin ligase Parkin to clear damaged mitochondria via autophagy (a process known as mitophagy). researchgate.netnih.gov This pathway is critical for neuronal health, and its disruption is a key pathological feature of PD. researchgate.net

The ability of this compound to inhibit PINK1 makes it a useful chemical probe to study the physiological and pathological roles of this kinase. researchgate.netebi.ac.uk By inhibiting PINK1, researchers can pharmacologically mimic the loss-of-function state seen in genetic forms of PD, allowing for detailed investigation of the downstream consequences in cellular and potentially in vivo models. While a PINK1 inhibitor itself would not be a therapeutic strategy for PD caused by loss-of-function mutations, understanding the binding mode of inhibitors like this compound provides a structural blueprint that can be reversed to design PINK1 activators, which hold therapeutic promise. fujifilm.com

Broader Kinome Interactions and Polypharmacology

Beyond Syk and PINK1, the broader kinase selectivity profile of this compound has been investigated to understand its polypharmacology. As a kinase inhibitor, assessing its activity against a wide panel of kinases is crucial to predict potential off-target effects.

Kinase profiling studies have confirmed that this compound is a highly selective inhibitor of Syk. researchgate.netresearchgate.netmedchemexpress.com It has been reported to be at least 80-fold more selective for Syk than for other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70. researchgate.netmedchemexpress.com

A more detailed kinase profiling study by Tanabe et al. (2023) examined the inhibitory activity of this compound at a concentration of 50 nM against a panel of 24 different kinases. nih.gov The results demonstrated a high degree of selectivity. Of the 24 kinases tested, only two were inhibited by 50% or more at this concentration. nih.gov

Table 2: Kinase Profiling of this compound (50 nM)

Kinase Target % Inhibition Reference(s)
SYK >50% nih.gov
PAK5 >50% nih.gov

This high selectivity for SYK, with PAK5 being the only other significantly inhibited kinase in this specific panel, underscores its designation as a selective Syk inhibitor. nih.gov However, the off-target activity on PINK1, identified in separate screening assays, highlights that even highly selective compounds can possess clinically relevant secondary targets. This polypharmacology necessitates comprehensive profiling to fully understand the biological activities of a kinase inhibitor.

Advanced Research Methodologies Applied to Biib 057

Biochemical and Biophysical Characterization Techniques

The characterization of BIIB-057 (also known as PRT062607 or P505-15) has been extensively supported by a suite of advanced biochemical and biophysical methods. These techniques have been crucial in determining its potency, selectivity, and direct interaction with its primary target, Spleen tyrosine kinase (Syk).

Cell-free enzymatic assays have been fundamental in quantifying the inhibitory potency of this compound. In these assays, the compound's effect on the activity of purified kinase enzymes is measured. This compound has been identified as a highly potent inhibitor of Syk, with reported half-maximal inhibitory concentration (IC₅₀) values in the low nanomolar range. caymanchem.commedchemexpress.com Specifically, various cell-free assays have determined the IC₅₀ of this compound against Syk to be approximately 1 nM to 3.9 nM. caymanchem.comresearchgate.net

Dose-response profiling, where the kinase activity is measured across a range of inhibitor concentrations, has been critical for establishing these IC₅₀ values. For instance, in some studies, twelve different concentrations of the inhibitor were tested to generate detailed dose-response curves. biorxiv.org One common method involves a fluorescence resonance energy transfer (FRET) assay, where the extent of substrate phosphorylation by Syk is measured by a fluorescent antibody that specifically recognizes the phosphorylated tyrosine, with the FRET signal changing in response to inhibition. biorxiv.org

The selectivity of this compound has also been thoroughly profiled using broad panels of kinases. These studies have consistently shown that this compound is highly selective for Syk. It displays at least 80-fold greater selectivity for Syk compared to a wide range of other kinases, including Fgr, Lyn, FAK, and Pyk2. caymanchem.commedchemexpress.com

High-throughput screening (HTS) is a key process in drug discovery that involves the automated testing of large numbers of compounds against a biological target. nih.gov This methodology is characterized by its use of miniaturized assay formats (such as 384- or 1536-well microplates), robotics, and automated data acquisition to rapidly screen extensive compound libraries. nih.govnih.gov

In the context of this compound, HTS approaches are exemplified by the use of large-scale kinase profiling panels. To determine the compound's specificity, its activity was evaluated against a panel of 270 different purified kinases. biorxiv.org This type of large-scale screening is essential for identifying highly selective inhibitors and understanding potential off-target effects early in the discovery process. Furthermore, this compound is included in various commercially available bioactive compound libraries, such as kinase inhibitor and drug repurposing libraries, which are designed for use in HTS campaigns to identify new leads or new applications for existing compounds. medchemexpress.com

A thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a biophysical technique used to confirm the direct binding of a compound to its target protein. unchainedlabs.com The principle of the assay is that the binding of a ligand, such as an inhibitor, typically stabilizes the protein structure, resulting in an increase in its thermal melting temperature (Tₘ). unchainedlabs.comnih.gov This change is monitored by observing the fluorescence of an environmentally sensitive dye that binds to hydrophobic regions of the protein as it unfolds upon heating. nih.govresearchgate.net

While the primary target of this compound is Syk, a TSA was instrumental in identifying it as an inhibitor of an unrelated kinase, PINK1. biorxiv.orgresearchgate.net In a screen of a kinase inhibitor library, this compound was found to increase the melting temperature of PINK1 by 4.8°C, providing direct evidence of target engagement. researchgate.net This finding demonstrates the utility of TSA in identifying compound-protein interactions and serves as a powerful method for validating hits from primary screens. biorxiv.orgunchainedlabs.com

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of a molecule or a protein-ligand complex. biorxiv.org This method provides unparalleled insight into how a compound binds to its target, revealing the specific molecular interactions that drive its affinity and selectivity.

For this compound, the crystal structure of the compound in complex with its target kinase, Syk, has been successfully determined (PDB ID: 4RX9). The structural data reveals the exact binding mode of this compound within the ATP-binding pocket of the Syk kinase domain. Analysis of a related complex showed that the carboxy acetamide (B32628) group of the inhibitor forms critical hydrogen bonds with the backbone of amino acids in the kinase's hinge region. These detailed structural insights are invaluable for understanding the basis of the compound's potency and for guiding the rational design of new, improved inhibitors.

Thermal Shift Assays for Target Engagement

In Silico and Computational Approaches

Alongside experimental techniques, computational methods play a crucial role in modern drug discovery. These in silico approaches are used to model, predict, and analyze compound behavior, accelerating the identification and optimization of drug candidates.

Scaffold-hopping is a computational strategy used to identify new molecular backbones (scaffolds) that can mimic the biological activity of a known active compound. researchgate.net This technique is particularly valuable for drug repositioning, where the goal is to find new uses for existing drugs or to discover novel compounds with improved properties. researchgate.net

This successful application highlights how computational tools can leverage the information from a well-characterized compound like this compound to explore new chemical space and identify novel drug candidates. researchgate.net

Utilization of Amino Acid Interaction Mapping (AI-AAM) for Compound Prediction

Virtual Screening and Lead Compound Identification

Table 1: Comparison of IC50 Values for Syk Inhibition
CompoundIC50 (nM)Reference
This compound3.9 biorxiv.orgresearchgate.net
XC6083.3 biorxiv.orgresearchgate.net

Cellular and Molecular Assays for Functional Characterization

Flow Cytometry-Based Analysis of Cell Signaling and Degranulation

This compound has been used to investigate cellular signaling pathways, particularly those mediated by Syk. In human whole blood, this compound (also referred to as P505-15) potently inhibited B cell antigen receptor (BCR)-mediated B cell signaling and activation with an IC50 of 0.27 µM and 0.28 µM, respectively. medchemexpress.com It also inhibited Fcε receptor 1-mediated degranulation in basophils with an IC50 of 0.15 µM. medchemexpress.com

Further studies using flow cytometry have examined the role of Syk in calcium signaling downstream of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). In iPSC-derived macrophages, stimulation of TREM2 with a specific antibody induced a calcium (Ca2+) flux. nih.govresearchgate.net Pre-incubation with this compound reduced this TREM2-evoked Ca2+ signal in a dose-dependent manner, confirming that the calcium release is dependent on Syk activity. nih.govresearchgate.netthermofisher.com

Immunoblotting and Phosphorylation Analysis

Immunoblotting techniques have been crucial in elucidating the specific molecular targets of this compound. As a Syk inhibitor, this compound has been shown to affect the phosphorylation status of Syk and downstream signaling proteins. nih.govresearchgate.net In iPSC-derived macrophages, TREM2 stimulation leads to the phosphorylation of Syk. nih.govresearchgate.net

In Ramos B-cells, this compound inhibited the phosphorylation of several key signaling molecules. It demonstrated a concentration-dependent inhibition of BLNK (B-cell linker protein) phosphorylation at tyrosine 84. medchemexpress.com It also achieved complete, though not entirely concentration-dependent, inhibition of the phosphorylation of ERK (at tyrosine 204) and AKT (at serine 473). medchemexpress.com Furthermore, this compound inhibited the Lyn-mediated phosphorylation of Syk at tyrosine 352. medchemexpress.com Studies have also shown that this compound inhibits the phosphorylation of Syk and extracellular signal-regulated kinase (ERK) after BCR engagement. medchemexpress.com

Table 2: Effect of this compound on Protein Phosphorylation
ProteinPhosphorylation SiteEffect of this compoundCell TypeReference
BLNKTyr84InhibitedRamos medchemexpress.com
ERKTyr204InhibitedRamos medchemexpress.com
AKTSer473InhibitedRamos medchemexpress.com
SykTyr352InhibitedRamos medchemexpress.com
SykNot specifiedInhibitedCLL cells medchemexpress.com
ERKNot specifiedInhibitedCLL cells medchemexpress.com

Cell Viability and Proliferation Assays

The effect of this compound on cell viability and proliferation has been assessed in various cancer cell lines. In studies involving Non-Hodgkin's Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL), this compound (P505-15) successfully inhibited SYK-mediated B-cell receptor signaling and led to a decrease in cell viability. medchemexpress.comselleckchem.com It was also shown to effectively antagonize CLL cell survival following BCR activation. medchemexpress.com

Chemotaxis and Cell Migration Assays

This compound has been instrumental in demonstrating the role of Syk in cell adhesion and migration. Inhibition of Syk signaling with this compound was found to reduce the adhesion of iPSC-derived macrophages to various extracellular matrix (ECM) components, including vitronectin, collagen I, laminin, and fibrinogen, but not fibronectin. nih.gov This indicates that the adhesion of these macrophages to most of the tested ECM substrates is dependent on functional Syk signaling. nih.gov

Future Directions and Unexplored Avenues in Biib 057 Preclinical Research

Deeper Elucidation of Off-Target Effects and Their Biological Relevance

While BIIB-057 is characterized as a highly selective Syk inhibitor, a thorough investigation into its potential off-target effects is crucial for a complete preclinical profile. caymanchem.commedchemexpress.com this compound exhibits a high degree of selectivity for Syk, with an IC50 of approximately 1 nM. caymanchem.commedchemexpress.comlabchem.com.myselleckchem.com Studies have shown it is at least 80-fold more selective for Syk than for other kinases such as Fgr, Lyn, FAK (Focal Adhesion Kinase), Pyk2, and ZAP-70. medchemexpress.com

However, one kinase profiling study that examined 24 different kinases found that this compound inhibited both SYK and p21-Activated Kinase 5 (PAK5) by at least 50% at a concentration of 50 nM. biorxiv.org The biological relevance of PAK5 inhibition is an area ripe for exploration. PAK5 is involved in various cellular processes, and its inhibition could theoretically contribute to either the therapeutic efficacy or unforeseen side effects of this compound. Future research should aim to quantify the inhibitory activity against PAK5 and a broader panel of kinases to confirm these initial findings and identify any other potential off-target interactions. Understanding the biological consequences of these interactions, particularly in the context of the cell types and signaling pathways relevant to the diseases this compound is intended to treat, is a critical next step. elifesciences.org

Table 1: Kinase Selectivity Profile of this compound
KinaseRelative Inhibition/SelectivityReference
Syk (Spleen Tyrosine Kinase)Primary Target (IC50 ≈ 1 nM) caymanchem.commedchemexpress.comselleckchem.com
PAK5 (p21-Activated Kinase 5)Identified as a potential off-target with >50% inhibition at 50 nM. biorxiv.org
Fgr, Lyn, FAK, Pyk2, ZAP-70, FLT3, MLK1>80-fold selectivity for Syk over these kinases. medchemexpress.comselleckchem.com

Investigation of this compound's Role in Additional Disease Models Beyond Current Research Focus

Preclinical research has primarily focused on the efficacy of this compound in models of rheumatoid arthritis, non-Hodgkin lymphoma, and chronic lymphocytic leukemia (CLL). caymanchem.commedchemexpress.com These studies have demonstrated its ability to suppress immune cell function, inflammation, and tumor growth. caymanchem.comlabchem.com.my However, the mechanism of Syk inhibition suggests its potential utility in a wider range of pathologies.

Future preclinical studies could explore the following areas:

Allergic Diseases: this compound potently inhibits Fcɛ receptor 1-mediated basophil degranulation, a key event in allergic reactions. caymanchem.commedchemexpress.com Therefore, investigating its effects in preclinical models of asthma, allergic rhinitis, or atopic dermatitis could uncover new therapeutic applications.

Neuroinflammation and Neurodegeneration: Recent evidence has implicated Syk in the signaling pathways of receptors like TREM2 (Triggering Receptor Expressed on Myeloid cells 2), which are crucial for microglial function. researchgate.net One study demonstrated that this compound could reduce TREM2-evoked calcium signaling in macrophages. researchgate.net Given the role of microglia and neuroinflammation in diseases like Alzheimer's, exploring this compound in corresponding preclinical models is a logical next step. ozmosi.com

Atherosclerosis: TREM2-expressing macrophages are also found in atherosclerotic plaques, where they play a complex role in inflammation and lipid metabolism. researchgate.net Investigating the impact of this compound on plaque formation and stability in animal models of atherosclerosis could be a valuable avenue of research.

Table 2: Current and Potential Preclinical Disease Models for this compound
Research AreaSpecific Disease ModelRationaleStatusReference
Autoimmunity/InflammationRheumatoid ArthritisSyk is critical for immune receptor signaling.Investigated caymanchem.commedchemexpress.com
OncologyNon-Hodgkin Lymphoma, Chronic Lymphocytic Leukemia (CLL)Syk is involved in B-cell receptor signaling that drives cancer cell survival and proliferation.Investigated caymanchem.commedchemexpress.com
Allergic DiseasesAsthma, Atopic DermatitisInhibits FcεR1-mediated degranulation.Potential Future Direction caymanchem.com
NeurodegenerationAlzheimer's DiseaseModulates TREM2 signaling in microglia.Potential Future Direction researchgate.net
Cardiovascular DiseaseAtherosclerosisModulates TREM2 signaling in plaque-associated macrophages.Potential Future Direction researchgate.net

Advanced Pharmacokinetic and Pharmacodynamic Modeling in Diverse Preclinical Species

This compound is known to be orally bioavailable and produces dose-dependent anti-inflammatory effects in rodent models. caymanchem.com However, to optimize its therapeutic potential and ensure successful translation to clinical studies, more sophisticated pharmacokinetic (PK) and pharmacodynamic (PD) modeling is required. mathworks.comnih.gov

Future research should focus on developing mechanism-based PK/PD models that can:

Characterize the Dose-Exposure-Response Relationship: Integrate data from multiple preclinical species to understand how plasma and tissue concentrations of this compound relate to the modulation of Syk and downstream biomarkers. catapult.org.uk

Predict Human Pharmacokinetics: Use allometric scaling and physiologically based pharmacokinetic (PBPK) modeling to better predict the drug's behavior in humans based on animal data.

Simulate Dosing Scenarios: Employ modeling to explore various dosing regimens in preclinical models to maximize target engagement and efficacy while minimizing potential for off-target effects. mathworks.comcatapult.org.uk

Such models are invaluable tools for guiding the design of future experiments, refining dosing strategies, and providing a quantitative framework for translating preclinical findings. nih.govfrontiersin.org

Development of Novel Research Tools and Probes Based on this compound's Structure

The well-defined structure and high potency of this compound make it an excellent starting point for the development of novel chemical biology tools. medchemexpress.com Its utility has already been demonstrated in a study where it was used as a reference compound for an in silico scaffold-hopping technique. biorxiv.orgfujifilm.com This led to the discovery of XC608, a structurally distinct compound that retained potent SYK inhibitory activity. biorxiv.orgresearchgate.net

Future work could expand on this by:

Creating Chemical Probes: Synthesizing modified versions of this compound that incorporate fluorescent tags or biotin (B1667282) labels. These probes would be invaluable for visualizing the subcellular localization of the drug, identifying binding partners through affinity purification, and studying target engagement in living cells. glpbio.com

Designing Photoaffinity Labels: Developing photo-crosslinkable derivatives of this compound to covalently label Syk and any potential off-targets within intact cells or tissues. This would provide definitive evidence of target binding and could help uncover previously unknown interactions.

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To move beyond a linear understanding of Syk inhibition, integrating this compound with multi-omics technologies is a promising future direction. While no dedicated multi-omics studies on this compound have been published, the approach is essential for building a holistic view of a drug's effects. researchgate.net

Transcriptomics (RNA-seq): Analyzing changes in gene expression in relevant cell types (e.g., B-cells, macrophages) following treatment with this compound can reveal entire pathways that are modulated by Syk inhibition.

Proteomics/Phosphoproteomics: These techniques can provide a direct readout of the signaling networks affected by this compound, confirming the inhibition of Syk phosphorylation and identifying changes in the phosphorylation status of numerous other proteins downstream or in parallel pathways.

Metabolomics: Assessing the impact of this compound on the cellular metabolome could uncover links between Syk signaling and metabolic reprogramming, which is particularly relevant in cancer and inflammatory cells.

By combining these datasets, researchers can construct a comprehensive systems-level model of this compound's mechanism of action, potentially identifying novel biomarkers of response and uncovering new therapeutic hypotheses. researchgate.net

Q & A

Q. How can researchers design experiments to evaluate BIIB-057’s kinase inhibition specificity across different kinase families?

  • Methodological Answer : Use concentration-response assays (e.g., 0–125 nM) to measure inhibition rates against tyrosine kinases (e.g., ABL, EGFR, FAK) and serine/threonine kinases (e.g., AKT1, CHK1). Include controls for baseline kinase activity and parallel testing of structurally related compounds (e.g., XC608) to contextualize selectivity . Optimize assay conditions (e.g., ATP concentration, incubation time) to minimize off-target effects. Validate results with kinase profiling panels and orthogonal methods like Western blotting for downstream signaling markers .

Q. What experimental approaches validate this compound’s mechanism of action in cellular models?

  • Methodological Answer : Employ dose-dependent viability assays (e.g., IC50 determination) in disease-relevant cell lines. Combine with siRNA knockdown or CRISPR-Cas9 gene editing of target kinases to confirm on-target effects. Use phospho-specific antibodies to quantify inhibition of kinase signaling pathways (e.g., SYK in immune cells). Ensure reproducibility by performing ≥3 biological replicates and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. How should researchers address discrepancies in this compound’s activity data between in vitro and in vivo studies?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) using LC-MS/MS to measure compound levels in plasma/tissues. Compare in vitro IC50 values with in vivo exposure metrics (AUC, Cmax). Use transgenic models or humanized systems to bridge species differences. Analyze contradictory data through sensitivity analyses or meta-regression to identify confounding variables (e.g., dosing regimen, model heterogeneity) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s inhibitory potency across kinase subtypes (e.g., higher HER2 vs. lower LCK inhibition)?

  • Methodological Answer : Perform structural modeling (e.g., molecular docking) to analyze binding interactions with kinase active sites. Compare this compound’s binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Test chimeric kinases or site-directed mutants to pinpoint residues critical for differential inhibition. Cross-reference with published kinase inhibitor databases (e.g., ChEMBL) to identify structural motifs linked to selectivity .

Q. How can scaffold-hopping methodologies (e.g., from this compound to XC608) improve kinase inhibitor discovery?

  • Methodological Answer : Use in silico scaffold-hopping tools (e.g., AAM descriptors) to screen compound libraries for structural analogs with improved pharmacodynamics. Validate hits with in vitro kinase assays and ADMET profiling. Prioritize scaffolds with conserved pharmacophores (e.g., hinge-binding motifs) but divergent off-target profiles. Apply free-energy perturbation (FEP) simulations to predict binding affinity changes during scaffold modification .

Q. What statistical frameworks are optimal for analyzing synergistic effects between this compound and other kinase inhibitors?

  • Methodological Answer : Apply combinatorial dose-response matrices (e.g., Chou-Talalay method) to calculate synergy scores (e.g., Combination Index). Use Bayesian network models or machine learning (e.g., random forests) to identify predictive biomarkers of synergy. Validate findings in 3D co-culture systems or patient-derived organoids to mimic physiological complexity. Report results with 95% confidence intervals and false-discovery-rate corrections .

Key Considerations for Researchers

  • Data Contradictions : Use tiered validation (in vitro → in vivo → clinical) and transparent reporting of outliers .
  • Ethical Compliance : Adhere to ICH guidelines for preclinical studies, including detailed documentation of compound characterization and purity .
  • Reproducibility : Share raw datasets, code, and experimental protocols via open-access repositories (e.g., Zenodo) to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BIIB-057
Reactant of Route 2
BIIB-057

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.